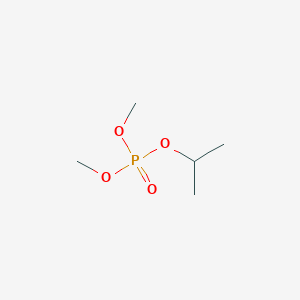![molecular formula C21H26N2O2 B14601282 4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide CAS No. 58754-25-9](/img/structure/B14601282.png)
4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzamide structure, along with a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride to yield the key scaffold. The final step involves the conjugation of this scaffold with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide can undergo several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, as an antiarrhythmic agent, it decreases excitability, conduction velocity, and automaticity in cardiac tissues by slowing atrial, atrioventricular nodal, His-Purkinje, and intraventricular conduction . This results in the prolongation of refractory periods in these tissues, thereby stabilizing heart rhythms.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide can be compared with other similar compounds, such as:
Encainide: Another benzamide derivative used as an antiarrhythmic agent.
Piperidine Derivatives: These compounds share the piperidine moiety and have diverse pharmacological applications.
Thiazole Derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58754-25-9 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-methoxy-N-[2-[(1-methylpiperidin-2-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-23-14-6-5-8-18(23)15-17-7-3-4-9-20(17)22-21(24)16-10-12-19(25-2)13-11-16/h3-4,7,9-13,18H,5-6,8,14-15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
XCKKCSPJVQLCPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



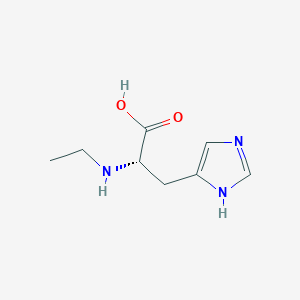

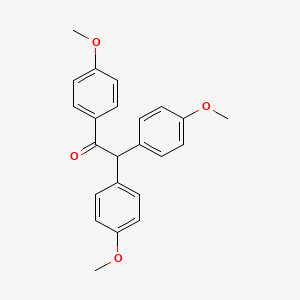

![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)
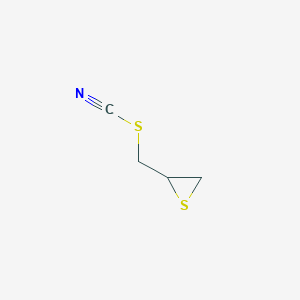
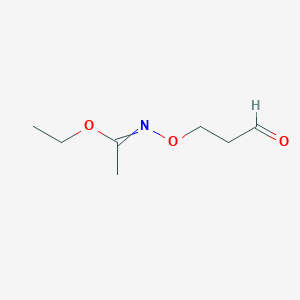

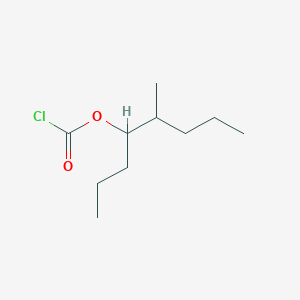
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)

